molecular formula C8H10N4S B8489211 6-n-Propyl-imidazo[1,5-d]-as-triazine-4(3H)-thione

6-n-Propyl-imidazo[1,5-d]-as-triazine-4(3H)-thione

Cat. No. B8489211
M. Wt: 194.26 g/mol
InChI Key: CLAYGDBKHGPTDC-UHFFFAOYSA-N
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Patent
US04107308

Procedure details

A 3.98 gm. portion of 6-n-propyl-imidazo[1,5-d]-as-triazine-4(3H)-thione is added to a solution of 0.46 gm. of sodium in 15 ml. of methanol under nitrogen. A 1.56 ml. portion of methyl iodide is added. The reaction procedes as described in Example 30 giving the desired product, m.p. 132°-134° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[N:8]2[C:9](=[S:13])[NH:10][N:11]=[CH:12][C:7]2=[CH:6][N:5]=1)[CH2:2][CH3:3].[Na].[CH3:15]I>CO>[CH2:1]([C:4]1[N:8]2[C:9]([S:13][CH3:15])=[N:10][N:11]=[CH:12][C:7]2=[CH:6][N:5]=1)[CH2:2][CH3:3] |^1:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=NC=C2N1C(NN=C2)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=NC=C2N1C(=NN=C2)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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